molecular formula C19H16F2N6OS2 B4875718 13-(difluoromethyl)-11-(1,5-dimethylpyrazol-4-yl)-4-(ethylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one

13-(difluoromethyl)-11-(1,5-dimethylpyrazol-4-yl)-4-(ethylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one

Cat. No.: B4875718
M. Wt: 446.5 g/mol
InChI Key: WLILXHPLNHWHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “13-(difluoromethyl)-11-(1,5-dimethylpyrazol-4-yl)-4-(ethylamino)-5,16-dithia-3,8,14-triazatetracyclo[77002,6010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one” is a complex organic molecule that features a unique arrangement of functional groups and heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “13-(difluoromethyl)-11-(1,5-dimethylpyrazol-4-yl)-4-(ethylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one” typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the difluoromethyl group, and the construction of the tetracyclic core. Each step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a catalyst in various reactions.

Biology

In biological research, it may serve as a probe to study enzyme mechanisms or as a potential therapeutic agent.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, difluoromethyl-containing molecules, and tetracyclic structures.

Uniqueness

What sets “13-(difluoromethyl)-11-(1,5-dimethylpyrazol-4-yl)-4-(ethylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one” apart is its unique combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

IUPAC Name

13-(difluoromethyl)-11-(1,5-dimethylpyrazol-4-yl)-4-(ethylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N6OS2/c1-4-22-19-26-13-14-12(25-17(28)15(13)30-19)11-8(9-6-23-27(3)7(9)2)5-10(16(20)21)24-18(11)29-14/h5-6,16H,4H2,1-3H3,(H,22,26)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLILXHPLNHWHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(S1)C(=O)NC3=C2SC4=C3C(=CC(=N4)C(F)F)C5=C(N(N=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-(difluoromethyl)-11-(1,5-dimethylpyrazol-4-yl)-4-(ethylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Reactant of Route 2
Reactant of Route 2
13-(difluoromethyl)-11-(1,5-dimethylpyrazol-4-yl)-4-(ethylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Reactant of Route 3
13-(difluoromethyl)-11-(1,5-dimethylpyrazol-4-yl)-4-(ethylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Reactant of Route 4
13-(difluoromethyl)-11-(1,5-dimethylpyrazol-4-yl)-4-(ethylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Reactant of Route 5
13-(difluoromethyl)-11-(1,5-dimethylpyrazol-4-yl)-4-(ethylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Reactant of Route 6
13-(difluoromethyl)-11-(1,5-dimethylpyrazol-4-yl)-4-(ethylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one

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